N-Acetyl sulfadiazine-13C6

Description

Properties

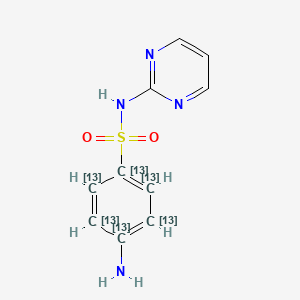

IUPAC Name |

4-amino-N-pyrimidin-2-yl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2+1,3+1,4+1,5+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEPANYCNGTZFQ-AHBHZWPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676145 | |

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189426-16-1 | |

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189426-16-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Isotopic Purity of N-Acetyl sulfadiazine-13C6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of N-Acetyl sulfadiazine-13C6. This stable isotope-labeled internal standard is critical for quantitative bioanalytical studies, enabling precise measurement of N-Acetyl sulfadiazine and its parent drug, sulfadiazine, in complex biological matrices.

Synthesis of N-Acetyl sulfadiazine-13C6

The synthesis of N-Acetyl sulfadiazine-13C6 is a multi-step process commencing with aniline-13C6, a commercially available starting material with uniform labeling in the phenyl ring. The synthetic pathway involves the formation of a key intermediate, 4-acetamidobenzenesulfonyl chloride-13C6, followed by condensation with 2-aminopyrimidine and subsequent N-acetylation.

A plausible and efficient synthetic route is adapted from established methods for the synthesis of unlabeled sulfonamides and their labeled analogues.[1]

Synthetic Workflow

The overall synthetic workflow can be visualized as a three-stage process:

Caption: Synthetic workflow for N-Acetyl sulfadiazine-13C6.

Experimental Protocols

The following protocols are based on established and published methodologies for the synthesis of analogous compounds.[1][2]

Stage 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride-13C6

-

Acetylation of Aniline-13C6:

-

Aniline-13C6 hydrochloride (99 atom % 13C) is dissolved in a suitable solvent.

-

An excess of acetic anhydride is added to the solution.[1]

-

The reaction mixture is stirred at room temperature for a specified period to ensure complete acetylation to Acetanilide-13C6.[1]

-

The product is isolated by extraction and purified.

-

-

Chlorosulfonation of Acetanilide-13C6:

-

Acetanilide-13C6 is added portion-wise to an excess of chlorosulfonic acid at a low temperature (e.g., in an ice bath).[1]

-

The reaction mixture is then heated to facilitate the chlorosulfonation reaction, forming 4-Acetamidobenzenesulfonyl chloride-13C6.[1]

-

The product is precipitated by carefully adding the reaction mixture to ice-cold water and collected by filtration.

-

Stage 2: Synthesis of Sulfadiazine-13C6

-

Condensation Reaction:

-

The synthesized 4-Acetamidobenzenesulfonyl chloride-13C6 is reacted with 2-aminopyrimidine in a suitable solvent such as pyridine.

-

The mixture is heated under reflux to drive the condensation reaction to completion.

-

The resulting product, N4-Acetylsulfadiazine-13C6, is isolated. For the purpose of synthesizing the non-acetylated intermediate, a subsequent hydrolysis step would be performed. However, for the direct synthesis of the target molecule, this intermediate is carried forward.

-

Stage 3: Synthesis of N-Acetyl sulfadiazine-13C6

-

N-Acetylation of Sulfadiazine-13C6:

-

Sulfadiazine-13C6 (obtained from the previous step, potentially after a deacetylation of the N4-acetyl group if that route is chosen, or by direct acetylation of the synthesized N4-Acetylsulfadiazine-13C6 at the sulfonamide nitrogen) is dissolved in a mixture of pyridine and acetic anhydride.[2]

-

The reaction mixture is heated to facilitate the acetylation of the sulfonamide nitrogen.[2]

-

The final product, N-Acetyl sulfadiazine-13C6, is isolated by precipitation in water, followed by filtration and drying.[2]

-

Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol-water).

-

Isotopic and Chemical Purity

The isotopic and chemical purity of N-Acetyl sulfadiazine-13C6 is paramount for its use as an internal standard. A representative Certificate of Analysis (CoA) from a commercial supplier provides the following quantitative data.[3]

| Parameter | Specification | Result | Method |

| Isotopic Purity | Report | 99.7% | Mass Spectrometry |

| Chemical Purity | ≥98% | 98% | Thin Layer Chromatography (TLC) |

| Identity Confirmation | Consistent with structure | Complies | 1H-NMR, 13C-NMR, Mass Spectrometry |

Analytical Methodologies for Purity Assessment

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and determine the isotopic and chemical purity of the synthesized N-Acetyl sulfadiazine-13C6.

Analytical Workflow

The following diagram illustrates the workflow for the analytical characterization of N-Acetyl sulfadiazine-13C6.

Caption: Workflow for the analytical assessment of N-Acetyl sulfadiazine-13C6.

Experimental Protocols for Purity Analysis

1. Mass Spectrometry (for Isotopic Purity and Identity)

-

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For isotopically labeled compounds, the mass spectrum will show a distribution of ions corresponding to the different isotopic compositions. The relative intensities of these ions are used to calculate the isotopic enrichment.

-

Sample Preparation: A dilute solution of N-Acetyl sulfadiazine-13C6 is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: Mass spectra are acquired over a relevant m/z range to include the molecular ions of the labeled and any unlabeled species.

-

Data Analysis:

-

The mass spectrum is examined for the molecular ion peak of N-Acetyl sulfadiazine-13C6 (expected m/z will be higher than the unlabeled compound).

-

The isotopic distribution is analyzed to determine the percentage of molecules that are fully labeled with 13C6.

-

The presence of any significant peaks corresponding to unlabeled or partially labeled species is noted to assess isotopic purity.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (for Identity)

-

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both 1H and 13C NMR are used to confirm the structure of N-Acetyl sulfadiazine-13C6.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: 1H and 13C NMR spectra are acquired.

-

Data Analysis:

-

1H NMR: The spectrum is analyzed for the characteristic proton signals of the N-acetyl group, the pyrimidine ring, and any remaining protons on the phenyl ring. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure.

-

13C NMR: The spectrum will show highly intense signals for the six 13C-labeled carbons of the phenyl ring, confirming the position and enrichment of the isotopic labels. The chemical shifts of all carbons should match the expected values for the N-Acetyl sulfadiazine structure.

-

3. Thin Layer Chromatography (TLC) (for Chemical Purity)

-

Principle: TLC is a chromatographic technique used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

-

Sample Preparation: A concentrated solution of the sample is prepared in a suitable solvent.

-

Procedure:

-

The sample solution is spotted onto a TLC plate.

-

The plate is developed in a chamber containing an appropriate mobile phase.

-

After development, the plate is visualized (e.g., under UV light) to detect the separated spots.

-

-

Data Analysis: The purity is assessed by the presence of a single major spot corresponding to the product. The presence of any additional spots indicates the presence of impurities. The relative intensity of the impurity spots can be used to estimate the chemical purity.

References

Chemical and physical properties of N-Acetyl sulfadiazine-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of N-Acetyl sulfadiazine-13C6, a key isotopically labeled metabolite of the antibiotic sulfadiazine. This document is intended for use in research, drug metabolism, pharmacokinetic studies, and as a reference standard in analytical applications.

Chemical and Physical Properties

N-Acetyl sulfadiazine-13C6 is the major metabolite of sulfadiazine, labeled with six carbon-13 isotopes on the phenyl ring.[1][2][3] This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) in biological matrices.[4]

Identifiers and Chemical Structure

| Property | Data | Reference |

| IUPAC Name | N-[4-(pyrimidin-2-ylsulfamoyl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl]acetamide | [5][6][7] |

| CAS Number | 1217089-17-2 | [2][8][9][10] |

| Unlabeled CAS | 127-74-2 | [1][3][6] |

| Molecular Formula | C₆¹³C₆H₁₂N₄O₃S | [1][2][3][9] |

| Canonical SMILES | CC(=O)N[13C]1=[13CH][13CH]=--INVALID-LINK--S(=O)(=O)NC2=NC=CC=N2 | [3][5] |

| InChI Key | NJIZUWGMNCUKGU-BULCFLCISA-N | [7] |

| Synonyms | N-[4-[(2-Pyrimidinylamino)sulfonyl]phenyl-¹³C₆]acetamide, N4-Acetylsulfadiazine-¹³C₆, 4'-(2-Pyrimidinylsulfamoyl)acetanilide-¹³C₆ | [2][10] |

Physicochemical Data

The physical properties of the ¹³C₆-labeled compound are expected to be nearly identical to its unlabeled counterpart.

| Property | Data | Reference |

| Molecular Weight | 298.27 g/mol | [1][2][3][5][9] |

| Exact Mass | 298.08314044 Da | [3][5][7] |

| Appearance | White to Off-White Solid | [2][10] |

| Melting Point | 249-251°C (unlabeled) | [] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2][] |

| Storage | -20°C Freezer | [2] |

| XLogP3 | -0.2 | [3][5] |

Biological Activity and Mechanism of Action

N-Acetyl sulfadiazine is the primary metabolite of sulfadiazine, formed via acetylation in the body.[1][3][12][13] While generally less potent than the parent drug, it retains the core mechanism of action of sulfonamides.

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[5] This enzyme is critical for the synthesis of folic acid in bacteria, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate. By mimicking the structure of PABA, N-Acetyl sulfadiazine blocks this pathway, thereby halting the production of essential nucleic acids and amino acids, leading to a bacteriostatic effect.[5][8][14]

Caption: Competitive inhibition of Dihydropteroate Synthase by N-Acetyl Sulfadiazine.

Experimental Protocols

The following sections outline representative experimental methodologies. These are generalized protocols based on established literature and should be adapted and validated for specific experimental contexts.

Representative Synthesis of N-Acetyl Sulfadiazine

The synthesis of N-Acetyl sulfadiazine from its parent compound, sulfadiazine, is a standard acetylation reaction. The synthesis of the ¹³C₆-labeled version would require starting from ¹³C₆-labeled aniline. A general protocol for the final acetylation step is provided below.

Objective: To acetylate the primary aromatic amine of sulfadiazine.

Materials:

-

Sulfadiazine (or Sulfadiazine-¹³C₆)

-

Acetic Anhydride

-

Pyridine (as solvent and catalyst) or an appropriate buffer system.

-

Hydrochloric Acid (HCl) for workup

-

Sodium Bicarbonate (NaHCO₃) for neutralization

-

Ethyl Acetate for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) for drying

Procedure:

-

Dissolution: Dissolve Sulfadiazine (1.0 equivalent) in pyridine in a round-bottom flask at room temperature.

-

Acetylation: Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

-

Workup: Acidify the aqueous mixture with HCl to neutralize excess pyridine. Extract the product into ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-Acetyl sulfadiazine by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: General workflow for the synthesis of N-Acetyl Sulfadiazine-¹³C₆.

Analytical Method: HPLC-UV

This section describes a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of N-Acetyl sulfadiazine.

Objective: To separate and quantify N-Acetyl sulfadiazine in a sample matrix.

Instrumentation and Conditions:

-

HPLC System: Alliance, Waters 2695 or equivalent with a PDA detector.[15]

-

Column: ACE C18 (250 mm × 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v).[15] The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.[15]

-

Detection Wavelength: UV at 254 nm or 269 nm.[][15]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the solution for at least 5 minutes using an ultrasonic bath and filter through a 0.45 µm membrane filter.[15]

-

Standard Solution Preparation: Accurately weigh a known amount of N-Acetyl sulfadiazine-¹³C₆ reference standard and dissolve it in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and propanol) to prepare a stock solution (e.g., 1000 µg/mL).[15] Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.

-

Sample Preparation: For biological samples (e.g., plasma), perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.

-

Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standards and samples.

-

Quantification: Identify the N-Acetyl sulfadiazine peak by its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration in the samples from the calibration curve.

Spectroscopic Data

Mass Spectrometry

The primary advantage of using N-Acetyl sulfadiazine-¹³C₆ is its distinct mass shift from the unlabeled analog, allowing for its use as an internal standard. The fragmentation pattern under tandem MS (MS/MS) conditions is crucial for developing selective reaction monitoring (SRM) methods.

Expected Fragmentation (Unlabeled Compound):

-

Precursor Ion ([M+H]⁺): m/z 293.07

-

Major Product Ions:

-

m/z 198.02: Corresponds to the loss of the acetylated aniline moiety.

-

m/z 134.06: Further fragmentation.

-

m/z 227.09: Loss of SO₂.[6]

-

For the ¹³C₆-labeled compound, the precursor ion ([M+H]⁺) would be at m/z 299.09 . The fragment ions containing the ¹³C₆-phenyl ring will also be shifted by +6 Da.

| Unlabeled Fragment (m/z) | Proposed Structure/Loss | Expected ¹³C₆-Labeled Fragment (m/z) |

| 293.07 | [M+H]⁺ | 299.09 |

| 227.09 | [M+H - SO₂]⁺ | 233.09 |

| 198.02 | [C₈H₈N₂O₂S]⁺ | 204.04 |

| 156 | [C₆H₆NO₂S]⁺ | 162 |

| 92 | [C₆H₆N]⁺ | 98 |

Note: Data for unlabeled fragments derived from PubChem and literature on sulfonamide fragmentation.[6][16] The m/z values for the labeled fragments are predicted.

NMR Spectroscopy

¹H NMR (Predicted):

-

~2.1 ppm (singlet, 3H): Protons of the acetyl (-COCH₃) group.[8]

-

~7.0-8.0 ppm (multiplets): Aromatic protons on the pyrimidine and phenyl rings.

-

~10.3 ppm (singlet, 1H): Amide proton (-NH-CO).[8]

-

~8.8-10.2 ppm (singlet, 1H): Sulfonamide proton (-SO₂NH-).[8]

¹³C NMR (Predicted):

-

~24.5 ppm: Carbon of the acetyl (-C H₃) group.[8]

-

~110-160 ppm: Aromatic carbons. The six carbons of the phenyl ring will show intense signals due to the ¹³C enrichment.

-

~169.5 ppm: Carbonyl carbon of the amide group (-C =O).[8]

The most significant feature of the ¹³C NMR spectrum for the labeled compound will be the high intensity of the six signals corresponding to the phenyl ring carbons compared to the signals at natural abundance for the other carbons in the molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Acetyl Sulfadiazine-13C6 | C12H12N4O3S | CID 46780050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 6. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. rsc.org [rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. ijpsr.com [ijpsr.com]

- 16. researchgate.net [researchgate.net]

The Role of N-Acetyl Sulfadiazine-13C6 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of N-Acetyl sulfadiazine-13C6 in metabolic studies. As the landscape of drug development increasingly relies on precise quantification of metabolites, stable isotope-labeled internal standards have become indispensable tools. This document provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of N-Acetyl sulfadiazine-13C6, a key reagent in the pharmacokinetic and metabolic analysis of the widely used antibiotic, sulfadiazine.

Core Concept: The Mechanism of Action of N-Acetyl Sulfadiazine-13C6

The primary mechanism of action of N-Acetyl sulfadiazine-13C6 in metabolic studies is its function as a stable isotope-labeled internal standard (SIL-IS) . In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls. The SIL-IS is an ideal internal standard because it is chemically identical to the analyte of interest (in this case, N-acetyl sulfadiazine), but has a different mass due to the incorporation of heavy isotopes.

The six Carbon-13 (¹³C) atoms in N-Acetyl sulfadiazine-13C6 increase its molecular weight by six Daltons compared to the endogenous N-acetyl sulfadiazine. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly during sample preparation, chromatography, and ionization.

The use of a SIL-IS like N-Acetyl sulfadiazine-13C6 is considered the gold standard in quantitative bioanalysis because it effectively compensates for variability in:

-

Sample Extraction: Losses of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are mirrored by proportional losses of the SIL-IS.

-

Chromatographic Retention: The analyte and the SIL-IS co-elute, meaning they experience the same chromatographic conditions and any fluctuations in retention time affect both equally.

-

Matrix Effects: Variations in ionization efficiency due to co-eluting matrix components (ion suppression or enhancement) are corrected for, as both the analyte and the SIL-IS are affected similarly.

By measuring the ratio of the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved.

The Metabolic Context: Sulfadiazine and its N-Acetylated Metabolite

Sulfadiazine is a sulfonamide antibiotic that undergoes significant metabolism in the body. One of the primary metabolic pathways is N-acetylation , where an acetyl group is added to the N4-amino group of the sulfadiazine molecule, forming N-acetyl sulfadiazine. This reaction is catalyzed by the N-acetyltransferase (NAT) enzymes, particularly NAT2, which is known for its genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the population. The rate of acetylation can significantly impact the drug's efficacy and potential for adverse effects. Therefore, accurately quantifying both the parent drug, sulfadiazine, and its major metabolite, N-acetyl sulfadiazine, is crucial in pharmacokinetic and metabolic studies.

The following diagram illustrates the metabolic conversion of sulfadiazine to N-acetyl sulfadiazine.

Experimental Protocols for Quantitative Analysis

The following section details a representative experimental protocol for the simultaneous quantification of sulfadiazine and N-acetyl sulfadiazine in a biological matrix (e.g., plasma) using N-Acetyl sulfadiazine-13C6 as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like sulfadiazine and its metabolites from plasma samples.

-

Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the plasma sample, calibration standard, or quality control sample.

-

Internal Standard Spiking: Add 10 µL of a working solution of N-Acetyl sulfadiazine-13C6 (concentration to be optimized based on the expected analyte concentration range) to each tube.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters that can be optimized for the analysis of sulfadiazine and N-acetyl sulfadiazine.

| Parameter | Recommended Conditions |

| Liquid Chromatography | |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). |

| Mobile Phase A | 0.1% formic acid in water. |

| Mobile Phase B | 0.1% formic acid in acetonitrile. |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |

| Flow Rate | 0.3 mL/min. |

| Column Temperature | 40°C. |

| Mass Spectrometry | |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive. |

| Ion Source Temperature | 500°C. |

| Ion Spray Voltage | 4500 V. |

| Nebulizer Gas | 50 psi. |

| Curtain Gas | 20 psi. |

| Collision Gas | Argon. |

Multiple Reaction Monitoring (MRM) Transitions

The following table summarizes the precursor and product ion mass-to-charge ratios (m/z) for sulfadiazine, N-acetyl sulfadiazine, and N-Acetyl sulfadiazine-13C6. The most intense transition is typically used for quantification (Quantifier), while a second transition can be used for confirmation (Qualifier).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

| Sulfadiazine | 251.1 | 156.0 | Quantifier |

| 251.1 | 92.1 | Qualifier | |

| N-Acetyl Sulfadiazine | 293.1 | 199.0 | Quantifier |

| 293.1 | 156.0 | Qualifier | |

| N-Acetyl Sulfadiazine-13C6 | 299.1 | 205.0 | Quantifier |

| 299.1 | 162.0 | Qualifier |

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Data Presentation and Interpretation

Quantitative data from metabolic studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.

Quantitative Data Summary

The following table provides an example of how to summarize the key quantitative parameters from a validated bioanalytical method.

| Parameter | Sulfadiazine | N-Acetyl Sulfadiazine |

| Retention Time (min) | ~ 2.5 | ~ 3.1 |

| Linear Range | 1 - 1000 ng/mL | 5 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 5000 ng/mL |

| Intra-day Precision (%CV) | < 10% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (% Bias) | ± 15% | ± 15% |

| Extraction Recovery | > 85% | > 85% |

Note: These values are representative and will vary depending on the specific method and matrix.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study using N-Acetyl sulfadiazine-13C6 as an internal standard.

Logical Relationship of Internal Standard Correction

The following diagram illustrates the logical relationship of how a stable isotope-labeled internal standard corrects for experimental variability.

Conclusion

N-Acetyl sulfadiazine-13C6 is a vital tool for researchers, scientists, and drug development professionals engaged in the metabolic and pharmacokinetic evaluation of sulfadiazine. Its role as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable, and reproducible quantitative data. By understanding its mechanism of action and implementing robust, validated experimental protocols, the scientific community can continue to advance our understanding of drug metabolism and disposition, ultimately contributing to the development of safer and more effective therapeutics.

Navigating Pharmacokinetic Frontiers: A Technical Guide to Studies Utilizing N-Acetyl Sulfadiazine-13C6

For Researchers, Scientists, and Drug Development Professionals

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for sulfadiazine and its metabolite, N-acetyl sulfadiazine, derived from studies in various species. It is important to note that this data is for the unlabeled compounds and serves as a foundational reference for anticipated studies with N-Acetyl sulfadiazine-13C6.

Table 1: Pharmacokinetic Parameters of Sulfadiazine and N-Acetyl Sulfadiazine in Grass Carp Following a Single Oral Administration of 50 mg/kg Sulfadiazine. [1][2]

| Parameter | Temperature (°C) | Sulfadiazine (Plasma) | N-Acetyl Sulfadiazine (Plasma) |

| Absorption Half-Life (K01_HL) (h) | 18 | - | - |

| 24 | Decreased | Decreased | |

| Elimination Half-Life (K10_HF) (h) | 18 | - | - |

| 24 | Decreased | Decreased | |

| Area Under the Curve (AUC₀₋∞) (µg·h/mL) | 18 | - | - |

| 24 | Decreased by 77.74% | Decreased | |

| Apparent Volume of Distribution (V_F) (L/kg) | 18 | 0.93 | - |

| 24 | 1.64 | - | |

| Apparent Systemic Total Body Clearance (Cl_F) (L/h/kg) | 18 | 0.01 | - |

| 24 | 0.05 | - |

Table 2: Pharmacokinetic Parameters of Sulfadiazine in Various Species.

| Species | Dosing | Elimination Half-life (t½) | Key Findings |

| Pigs | Intravenous | 4.9 hours[3] | Acetylation is a major elimination pathway.[3] |

| Humans (HIV-infected) | Oral | 8 to 17 hours[4] | Similar pharmacokinetics for twice-daily vs. four-times-daily dosing.[4][5] |

| Horses | Crossover Trial | Variable | Metabolism speeds drug elimination.[6] |

| Calves and Cows | - | - | Sulfadiazine is highly acetylated.[7] |

Experimental Protocols

The following outlines a generalized, comprehensive protocol for a pharmacokinetic study in a preclinical animal model (e.g., rats) using N-Acetyl sulfadiazine-13C6. This protocol is a representative example and must be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Animal Model and Acclimatization

-

Species: Male Sprague-Dawley rats (or other appropriate species).

-

Weight: 250-300 g.

-

Acclimatization: Animals should be acclimatized for a minimum of one week prior to the study, with controlled temperature, humidity, and light-dark cycles. They should have free access to standard chow and water.

Dosing Preparation and Administration

-

Test Article: N-Acetyl sulfadiazine-13C6.

-

Formulation: The compound should be formulated in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose) to the desired concentration.

-

Dose: A single oral dose is administered via gavage. The exact dose will depend on the study objectives.

Sample Collection

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Anticoagulant: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).

-

Plasma Preparation: Samples are centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant is transferred to labeled cryovials and stored at -80°C until analysis.

Bioanalytical Method

-

Principle: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the standard for quantifying the labeled compound in plasma.

-

Sample Preparation: Protein precipitation is a common method for sample cleanup. An internal standard (e.g., a different isotopically labeled version of the analyte) is added to the plasma samples, followed by a precipitating agent like acetonitrile.

-

LC-MS/MS Analysis:

-

Chromatography: A suitable C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the parent and daughter ions of N-Acetyl sulfadiazine-13C6 and the internal standard.

-

Pharmacokinetic Analysis

-

The plasma concentration-time data is analyzed using non-compartmental or compartmental analysis with appropriate software (e.g., WinNonLin).

-

Key pharmacokinetic parameters to be calculated include: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t½ (elimination half-life), CL/F (apparent total clearance), and Vz/F (apparent volume of distribution).

Visualizations

Metabolic Pathway of Sulfadiazine

The primary metabolic pathway for sulfadiazine is N-acetylation, resulting in the formation of N-acetyl sulfadiazine. Other minor metabolites have also been identified.[3][8]

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. N-Acetyl Sulfadiazine-13C6 | LGC Standards [lgcstandards.com]

- 3. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma Pharmacokinetics of Sulfadiazine Administered Twice Daily versus Four Times Daily Are Similar in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma pharmacokinetics of sulfadiazine administered twice daily versus four times daily are similar in human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comparative Analysis of the Biological Activities of N-Acetyl Sulfadiazine and Sulfadiazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the biological activities of the sulfonamide antibiotic, sulfadiazine, and its primary metabolite, N-Acetyl sulfadiazine. While sulfadiazine is a potent antibacterial agent, its acetylated form is generally considered biologically inactive. This document delves into their distinct mechanisms of action, pharmacokinetic profiles, and toxicological implications. Through a detailed comparison, including quantitative data, experimental methodologies, and pathway visualizations, this guide aims to equip researchers and drug development professionals with a thorough understanding of the critical differences between these two compounds and the clinical significance of the metabolic conversion of sulfadiazine.

Introduction

Sulfadiazine is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1][2][3] It has been utilized for decades to treat a variety of bacterial infections and, in combination with pyrimethamine, serves as a primary treatment for toxoplasmosis.[2][4][5][6] Upon administration, sulfadiazine is metabolized in the liver, primarily through acetylation, into N-Acetyl sulfadiazine.[7][8] This metabolite is a key factor in the drug's overall pharmacokinetic and toxicological profile.[9][10] Understanding the distinct biological roles of the parent drug and its acetylated metabolite is crucial for optimizing therapeutic efficacy and minimizing adverse effects.

Mechanism of Action: A Tale of Two Molecules

Sulfadiazine: The Active Competitor

Sulfadiazine exerts its antibacterial effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][5] This enzyme is critical for the synthesis of folic acid (vitamin B9) in bacteria, a pathway absent in humans who obtain folate from their diet.[5] Sulfadiazine is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][3][5] By binding to the active site of the enzyme, sulfadiazine blocks the conversion of PABA into dihydropteroic acid, a precursor to folic acid. This disruption halts the production of essential nucleic acids and proteins, thereby inhibiting bacterial growth and replication.[5]

N-Acetyl Sulfadiazine: The Inactive Metabolite

The antibacterial activity of sulfonamides is dependent on the free amino group at the N4 position, which mimics PABA.[11] In N-Acetyl sulfadiazine, this critical amino group is acetylated.[10] This structural modification prevents the molecule from binding effectively to the dihydropteroate synthase enzyme.[11] Consequently, N-Acetyl sulfadiazine is considered to be devoid of direct antibacterial activity.[11] Its primary significance lies in its role as a metabolite, influencing the pharmacokinetics and toxicity of the parent compound, although some studies note it can be deacetylated back to the active sulfadiazine form.[7]

Comparative Data Presentation

The following tables summarize the key physicochemical and biological properties of sulfadiazine and N-Acetyl sulfadiazine.

Table 1: Physicochemical Properties

| Property | Sulfadiazine | N-Acetyl Sulfadiazine | Reference(s) |

| Molecular Formula | C₁₀H₁₀N₄O₂S | C₁₂H₁₂N₄O₃S | [2][10] |

| Molecular Weight | 250.28 g/mol | 292.32 g/mol | [7][10] |

| pKa | 6.40 | 5.86 | [7] |

| Protein Binding | ~38-50% | ~57% | [4][7] |

| Aqueous Solubility | pH-dependent; low in acidic urine | pH-dependent; generally more soluble than sulfadiazine but can still precipitate | [7][9] |

Table 2: Biological Activity and Spectrum

| Compound | Mechanism of Action | Antibacterial Activity | Antimicrobial Spectrum |

| Sulfadiazine | Competitive inhibition of dihydropteroate synthase[1][5] | Bacteriostatic[1] | Broad-spectrum against many Gram-positive and Gram-negative bacteria.[1][3][6] Also effective against some protozoa (e.g., Toxoplasma gondii).[5] |

| N-Acetyl Sulfadiazine | N/A (acetylated N4 amino group)[11] | Generally considered inactive[11] | None |

Pharmacokinetics and Metabolism

The metabolic conversion of sulfadiazine to N-Acetyl sulfadiazine is a critical determinant of its therapeutic and toxicological profile.

This process occurs primarily in the liver and is catalyzed by the N-acetyltransferase (NAT) enzyme system, specifically NAT2.[12] The rate of this acetylation can vary significantly among individuals, leading to "fast" and "slow" acetylator phenotypes, which can affect the plasma concentrations of both the parent drug and its metabolite.[7] While acetylation is the main metabolic pathway, minor routes include hydroxylation.[8][13] The acetylated metabolite is then primarily excreted via the kidneys.[4]

Toxicology and Clinical Significance

The primary toxicological concern with sulfadiazine therapy is nephrotoxicity, specifically crystalluria, which is the formation of crystals in the urine.[9] This can lead to urinary obstruction, and in severe cases, renal failure. Both sulfadiazine and N-Acetyl sulfadiazine have low solubility in acidic urine, and the acetylated metabolite is often less soluble than the parent drug, significantly contributing to this risk.[9] Maintaining adequate hydration and urine alkalinization are common strategies to mitigate this adverse effect.

Other potential side effects of sulfadiazine include hypersensitivity reactions (such as rash and fever), gastrointestinal disturbances, and rare but serious conditions like Stevens-Johnson syndrome.[2][4] The formation of reactive oxidative metabolites, though a minor pathway, has been implicated in idiosyncratic hypersensitivity reactions.[14]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of sulfadiazine is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) control wells are included.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of sulfadiazine at which there is no visible bacterial growth (turbidity).

In Vitro Metabolism Studies

These studies are performed to understand the metabolic fate of a drug.

Methodology:

-

System Preparation: Human liver microsomes (for oxidative metabolism) or cytosol (for acetylation) are prepared and incubated in a suitable buffer system.

-

Cofactor Addition: For acetylation studies, Acetyl-CoA is added. For oxidative metabolism, an NADPH-generating system is required.[12][14]

-

Incubation: Sulfadiazine is added to the reaction mixture and incubated at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent like acetonitrile.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites (e.g., N-Acetyl sulfadiazine).[]

Conclusion

Sulfadiazine and N-Acetyl sulfadiazine possess fundamentally different biological profiles. Sulfadiazine is the pharmacologically active agent, effectively inhibiting bacterial growth through the disruption of the folic acid synthesis pathway. In contrast, N-Acetyl sulfadiazine is its biologically inactive primary metabolite. The process of acetylation, while a detoxification pathway, is clinically significant as the metabolite contributes substantially to the risk of nephrotoxicity associated with sulfadiazine therapy. A thorough understanding of the interplay between the parent drug and its acetylated form is paramount for the safe and effective clinical use of sulfadiazine and for the development of future sulfonamide-based therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sulfadiazine - Wikipedia [en.wikipedia.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. What is the mechanism of Sulfadiazine? [synapse.patsnap.com]

- 6. sulfadiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. karger.com [karger.com]

- 8. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acetyl Sulfadiazine Reference Standard|RUO [benchchem.com]

- 10. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. usf.uni-osnabrueck.de [usf.uni-osnabrueck.de]

- 12. Identification of cytochrome P450 and arylamine N-acetyltransferase isoforms involved in sulfadiazine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. avmajournals.avma.org [avmajournals.avma.org]

- 14. In vitro evaluation of a toxic metabolite of sulfadiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl sulfadiazine-13C6 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetyl sulfadiazine-13C6, an isotopically labeled metabolite of the sulfonamide antibiotic, sulfadiazine. This document details its chemical properties, including its CAS number and molecular formula, and delves into the established mechanism of action of its parent compound. Furthermore, it outlines key metabolic pathways and provides detailed experimental protocols for its quantification in biological matrices. Quantitative data are presented in structured tables for clarity, and logical and biological pathways are illustrated with diagrams generated using the DOT language. This guide serves as a critical resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical Identity and Properties

N-Acetyl sulfadiazine-13C6 is the stable isotope-labeled form of N-Acetyl sulfadiazine, the major metabolite of the antibiotic sulfadiazine. The incorporation of six carbon-13 atoms in the phenyl ring makes it an ideal internal standard for mass spectrometry-based quantitative analysis, providing high accuracy and precision by correcting for matrix effects and variations in sample processing.

| Property | Value | Citation |

| CAS Number | 1217089-17-2 | [1][2][3] |

| Molecular Formula | C₆¹³C₆H₁₂N₄O₃S | [1][2] |

| Molecular Weight | 298.27 g/mol | [1][2] |

| Synonyms | N-[4-[(2-Pyrimidinylamino)sulfonyl]phenyl-13C6]acetamide, 4'-(2-Pyrimidinylsulfamoyl)acetanilide-13C6, N4-Acetylsulfadiazine-13C6 | [3] |

| Unlabeled CAS Number | 127-74-2 | [3] |

Mechanism of Action of the Parent Compound, Sulfadiazine

Sulfadiazine, the parent drug of N-Acetyl sulfadiazine, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[4][] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacteria that is required for the production of nucleic acids and amino acids. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfadiazine blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. This inhibition of the folate pathway ultimately disrupts bacterial growth and replication.[6]

Caption: Inhibition of bacterial folic acid synthesis by sulfadiazine.

Metabolism of Sulfadiazine

The primary metabolic pathway for sulfadiazine in humans and many animal species is N-acetylation, which converts the parent drug to N-Acetyl sulfadiazine.[7][8] This reaction is catalyzed by N-acetyltransferase enzymes. A minor metabolic pathway involves hydroxylation of the pyrimidine ring.[9] The resulting metabolites are then primarily excreted in the urine.

References

- 1. Technetium-99m-Labeled Sulfadiazine: a Targeting Radiopharmaceutical for Scintigraphic Imaging of Infectious Foci Due To Escherichia coli in Mouse and Rabbit Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-Acetyl Sulfadiazine-13C6 | C12H12N4O3S | CID 46780050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Acetyl Sulfadiazine-13C6 | LGC Standards [lgcstandards.com]

- 9. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers of N-Acetyl Sulfadiazine-13C6: A Technical Guide for Researchers

This technical guide provides an in-depth overview of commercial suppliers of N-Acetyl sulfadiazine-13C6, a critical internal standard for research, particularly in pharmacokinetic and metabolic studies of the antibiotic sulfadiazine. This document is intended for researchers, scientists, and drug development professionals who require high-purity, isotopically labeled compounds for quantitative analysis.

Introduction to N-Acetyl Sulfadiazine-13C6

N-Acetyl sulfadiazine is the major metabolite of sulfadiazine, a sulfonamide antibiotic.[1] The 13C6-labeled version serves as an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in quantifying the unlabeled analyte in complex biological matrices. The stable isotope label allows for differentiation from the endogenous compound while sharing near-identical chemical and physical properties, making it an essential tool for drug metabolism and pharmacokinetic (DMPK) studies.

Commercial Supplier and Product Specifications

The following table summarizes the commercially available N-Acetyl sulfadiazine-13C6 products from various suppliers. This information has been compiled to facilitate easy comparison for procurement.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| Santa Cruz Biotechnology | N-Acetyl Sulfadiazine-13C6 | sc-219011 | 1217089-17-2 | C₆(¹³C)₆H₁₂N₄O₃S | 298.27 | Data not specified; refer to lot-specific Certificate of Analysis[1] | Data not specified |

| Clinivex | N-Acetyl Sulfadiazine-13C6 | RCLS2L101554 | 1217089-17-2 | C₆¹³C₆H₁₂N₄O₃S | 298.27 | Data not specified; refer to Certificate of Analysis[2] | Data not specified |

| LGC Standards | N-Acetyl Sulfadiazine-13C6 | TRC-A187813 | 1217089-17-2 | C₆¹³C₆H₁₂N₄O₃S | 298.27 | Data not specified | Data not specified |

| BOC Sciences | N-Acetyl Sulfadiazine-[13C6] | BLP-004877 | 1217089-17-2 | C₆[¹³C]₆H₁₂N₄O₃S | 298.27 | 98%[3] | ≥99% atom ¹³C[3] |

| Pharmaffiliates | N-Acetyl Sulfadiazine-13C6 | PA STI 003500 | 1217089-17-2 | C₆¹³C₆H₁₂N₄O₃S | 298.27 | Data not specified | Data not specified |

Experimental Protocols

The primary application of N-Acetyl sulfadiazine-13C6 is as an internal standard for the quantification of N-Acetyl sulfadiazine in biological samples by LC-MS/MS. Below is a representative protocol synthesized from established methods for sulfonamide analysis.[4][5][6]

Protocol: Quantification of N-Acetyl Sulfadiazine in Swine Liver Tissue using LC-MS/MS

1. Objective: To determine the concentration of N-Acetyl sulfadiazine in swine liver tissue using N-Acetyl sulfadiazine-13C6 as an internal standard.

2. Materials:

-

N-Acetyl sulfadiazine (unlabeled standard)

-

N-Acetyl sulfadiazine-13C6 (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Swine liver tissue (blank and study samples)

-

Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl)[4]

-

Centrifuge tubes (50 mL)

-

Homogenizer

3. Preparation of Standards and Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Acetyl sulfadiazine and N-Acetyl sulfadiazine-13C6 in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the N-Acetyl sulfadiazine stock solution with 50:50 acetonitrile:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the N-Acetyl sulfadiazine-13C6 stock solution with 50:50 acetonitrile:water.

4. Sample Preparation:

-

Weigh 2.5 ± 0.1 g of homogenized liver tissue into a 50 mL centrifuge tube.[6]

-

Spike all samples (calibration standards, quality controls, and unknown samples) with 100 µL of the 50 ng/mL IS working solution, except for the blank matrix.

-

For calibration standards, spike the corresponding concentration of unlabeled N-Acetyl sulfadiazine working solution into blank liver homogenate.

-

Add 10 mL of acetonitrile to each tube.

-

Homogenize for 1 minute, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Perform a solid-phase extraction (SPE) cleanup. Condition an aminopropyl SPE cartridge with methanol followed by water. Load the supernatant, wash with a mild organic solvent, and elute the analytes with an acidified organic solvent (e.g., methanol with 2% formic acid).[4]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

N-Acetyl sulfadiazine: Q1/Q3 (e.g., m/z 293.1 -> 156.1)

-

N-Acetyl sulfadiazine-13C6: Q1/Q3 (e.g., m/z 299.1 -> 162.1) (Note: MRM transitions should be optimized for the specific instrument used.)

-

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of N-Acetyl sulfadiazine in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the underlying analytical principle.

Caption: Experimental workflow for quantifying N-Acetyl sulfadiazine.

Caption: The core principle of isotope dilution mass spectrometry.

References

- 1. scbt.com [scbt.com]

- 2. clinivex.com [clinivex.com]

- 3. biocompare.com [biocompare.com]

- 4. Determination and quantification of sulfadiazine and trimethoprim in swine tissues using liquid chromatography with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. fsis.usda.gov [fsis.usda.gov]

N-Acetyl Sulfadiazine-13C6: A Technical Review of its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl sulfadiazine-13C6 is the isotopically labeled form of N-acetyl sulfadiazine, the major metabolite of the antibiotic sulfadiazine. Its primary application in research and drug development lies in its use as an internal standard for quantitative analyses, particularly in pharmacokinetic and metabolism studies. The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling precise and accurate quantification of its unlabeled counterpart in complex biological matrices by mass spectrometry.

Core Applications

The predominant use of N-Acetyl sulfadiazine-13C6 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique is widely employed for the sensitive and selective quantification of sulfadiazine and its metabolites in various biological samples such as plasma, urine, and tissues. The stable isotope-labeled internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. This leads to highly reliable and reproducible quantitative data.

Beyond its role as an internal standard, N-Acetyl sulfadiazine-13C6 can also be utilized in metabolic flux analysis and as a tracer in studies investigating the metabolic pathways of sulfadiazine.

Quantitative Data Summary

| Parameter | Typical Value Range | Matrix | Reference |

| Linearity Range | 0.5 - 200 µg/mL | Plasma | [1] |

| Lower Limit of Quantification (LLOQ) | 0.01 - 50 ng/mL | Plasma, Tissues | [2] |

| Accuracy (% Recovery) | 86.1 - 109.0% | Serum | [1] |

| Precision (%RSD) | < 15% | Serum | [1] |

Experimental Protocols and Workflows

The following sections detail a generalized experimental protocol for the quantification of sulfadiazine and N-acetyl sulfadiazine in a biological matrix using N-Acetyl sulfadiazine-13C6 as an internal standard.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting sulfadiazine and its metabolites from plasma or serum is protein precipitation.

-

Aliquoting: Transfer a known volume (e.g., 100 µL) of the biological sample (plasma, serum) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of N-Acetyl sulfadiazine-13C6 solution in an organic solvent (e.g., methanol or acetonitrile) to each sample, calibrator, and quality control sample.

-

Precipitation: Add a larger volume (e.g., 300 µL) of cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.

LC-MS/MS Analysis

The prepared samples are then analyzed by liquid chromatography-tandem mass spectrometry.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of sulfadiazine and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected onto the column.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode is used to generate ions of the analytes.

-

Detection: Multiple Reaction Monitoring (MRM) is the most common mode for quantification. Specific precursor-to-product ion transitions are monitored for sulfadiazine, N-acetyl sulfadiazine, and N-Acetyl sulfadiazine-13C6.

-

Visualizations of Workflows and Pathways

General Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for the quantitative analysis of a drug and its metabolite in a biological matrix using a stable isotope-labeled internal standard.

Caption: Bioanalytical workflow for drug metabolite quantification.

Metabolic Pathway of Sulfadiazine

This diagram shows the primary metabolic conversion of sulfadiazine to N-acetyl sulfadiazine. N-Acetyl sulfadiazine-13C6 is used to quantify the unlabeled N-acetyl sulfadiazine formed.

Caption: Metabolic pathway of sulfadiazine and its quantification.

References

- 1. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Sulfonamide Research: A Technical Guide to Stable Isotope Labeling

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled (SIL) compounds has become an indispensable tool in modern scientific research, offering unparalleled precision and insight into complex biological and environmental systems. Within the realm of pharmaceuticals, SIL sulfonamides are at the forefront of emerging research, enabling significant advancements in drug development, environmental monitoring, and our understanding of metabolic pathways. This technical guide provides an in-depth exploration of the core emerging research areas, complete with detailed experimental protocols, quantitative data, and visual workflows to support researchers in this dynamic field.

Environmental Fate and Bioremediation: Tracing Sulfonamides in the Ecosystem

A primary concern with sulfonamides is their persistence in the environment and potential contribution to antibiotic resistance. Stable isotope analysis has emerged as a powerful tool to track the fate and degradation of these compounds in soil and water systems.

Compound-Specific Isotope Analysis (CSIA) is a key technique that measures changes in the isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ³⁴S/³²S) of a specific compound. These changes, or isotopic fractionation, provide valuable information about the transformation and degradation pathways of sulfonamides in the environment[1][2][3][4]. For instance, microbial degradation and photolysis result in characteristic isotopic enrichment factors, allowing researchers to distinguish between different degradation mechanisms[2][5].

DNA-Stable Isotope Probing (DNA-SIP) is another innovative approach used to identify the specific microorganisms responsible for sulfonamide biodegradation in complex environmental matrices like wetland sediments[6]. By introducing a ¹³C-labeled sulfonamide into a microbial community, the labeled carbon is incorporated into the DNA of the microorganisms that actively metabolize the compound. Subsequent analysis of the "heavy" DNA reveals the identity of these key players in bioremediation[6].

Quantitative Data for Environmental Analysis

| Parameter | Sulfonamide | Method | Value | Reference |

| Limit of Quantification (LOQ) for δ¹³C-CSIA | Sulfadimidine | Large-scale SPE-GC-IRMS | 1.1 nmol Carbon | [1] |

| Limit of Quantification (LOQ) for δ³⁴S-CSIA | Sulfadimidine | Large-scale SPE-GC-IRMS | 1.2 nmol Sulfur | [1] |

| Limit for Precise δ¹⁵N Isotope Analysis | Sulfamethoxazole | Derivatization-GC-IRMS | 3 nmol Nitrogen (0.253 µg) | [2][3][4] |

| Sulfadiazine | Derivatization-GC-IRMS | 5 nmol Nitrogen | [2] | |

| Sulfadimethoxine | Derivatization-GC-IRMS | 5 nmol Nitrogen | [2] | |

| Sulfadimidine | Derivatization-GC-IRMS | 4 nmol Nitrogen | [2] | |

| Sulfathiazole | Derivatization-GC-IRMS | 6 nmol Nitrogen | [2] | |

| Method Detection Limits in Wastewater | Various Sulfonamides | Isotope Dilution LC-MS/MS | 0.7 - 1.7 ng/mL (effluent) | [7] |

Experimental Protocol: Compound-Specific Isotope Analysis of Sulfadimidine in Groundwater

This protocol is based on the method developed for δ¹³C- and δ³⁴S-CSIA of sulfadimidine from contaminated groundwater[1].

1. Sample Collection and Preparation:

-

Collect groundwater samples from the contaminated site.

-

Filter the samples to remove particulate matter.

2. Large-Scale Solid-Phase Extraction (SPE):

-

Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.

-

Load a large volume of the filtered groundwater sample onto the cartridge to achieve a concentration factor of up to 10,000[1].

-

Wash the cartridge with ultrapure water to remove interfering substances.

-

Elute the trapped sulfadimidine with an appropriate solvent like methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of solvent.

3. Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) Analysis:

-

For δ¹³C Analysis:

-

Inject the concentrated sample into a GC-IRMS system.

-

The GC is equipped with a suitable column (e.g., DB-5ms).

-

The temperature program consists of an initial hold at 40°C for 5 min, followed by a ramp of 10°C/min to 320°C, and a final hold at 320°C for 15 min[1].

-

The separated analyte is combusted to CO₂ before entering the IRMS.

-

-

For δ³⁴S Analysis:

-

A similar GC-IRMS setup is used, but the combustion furnace is optimized for conversion to SO₂.

-

-

Data Analysis:

-

The measured isotope ratios are expressed in delta notation (δ) in per mil (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and Vienna Canyon Diablo Troilite for sulfur).

-

Caption: Workflow for CSIA of sulfonamides in groundwater.

Pharmacokinetics and Metabolism: A Deeper Look into Drug Disposition

Stable isotope-labeled sulfonamides are crucial for accurately determining the pharmacokinetic properties of new drug candidates. The co-administration of a labeled and unlabeled drug allows for the precise determination of parameters like bioavailability, clearance, and metabolite formation, minimizing inter-individual variability[8][9][10].

The use of SIL internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis, correcting for matrix effects and variations in sample preparation and instrument response[7][11][12].

Recent research has also focused on using stable isotope-resolved metabolomics (SIRM) to trace the metabolic fate of sulfonamides within biological systems, providing a dynamic view of metabolic pathways and helping to identify novel metabolites[13][14][15].

Quantitative Data for Pharmacokinetic Studies

| Parameter | Compound | Method | Value | Reference |

| Fraction Absorbed (Oral) | PNU-96391 | Stable Isotope Co-administration | >90% of dose | [8] |

| Fraction Metabolized to M1 | PNU-96391 | Stable Isotope Co-administration | ~70% of dose | [8] |

| Renal Clearance / Plasma Clearance of M1 | PNU-96391 | Stable Isotope Co-administration | ~0.9 | [8] |

Experimental Protocol: Stable Isotope Co-administration for Pharmacokinetic Analysis

This protocol is a generalized approach based on the principles described for pharmacokinetic studies of a model sulfonamide-containing compound[8].

1. Dosing:

-

Administer a simultaneous intravenous (IV) dose of the stable isotope-labeled drug and an oral dose of the unlabeled drug to the study subjects (e.g., rats).

2. Sample Collection:

-

Collect blood samples at predetermined time points.

-

Process the blood to obtain plasma and store frozen until analysis.

-

Collect urine and feces over specified intervals.

3. Sample Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the labeled and unlabeled drug and its major metabolites in plasma, urine, and feces.

-

Use a different stable isotope-labeled analog of the drug as an internal standard if available.

4. Pharmacokinetic Analysis:

-

Calculate the plasma concentration-time profiles for both the labeled (from IV dose) and unlabeled (from oral dose) drug.

-

Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and area under the curve (AUC).

-

Calculate the absolute oral bioavailability (F) using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral).

Caption: Generalized metabolic pathway of sulfonamides.

Advanced Analytical Methods and Novel Synthesis

The demand for more sensitive and efficient analytical methods has driven innovation in this area. Techniques like derivatization-gas chromatography-isotope ratio mass spectrometry (derivatization-GC-IRMS) have been developed for precise nitrogen isotope analysis of sulfonamides, which is challenging with conventional LC-IRMS[2][3][4].

In parallel, significant progress has been made in the synthesis of stable isotope-labeled sulfonamides. Traditional multi-step syntheses are often time-consuming and low-yielding. Emerging "late-stage" labeling techniques offer a more efficient alternative. For example, a recently developed degradation-reconstruction pathway allows for the ¹⁸O-labeling of primary sulfonamides from the unlabeled parent compound, achieving high isotopic enrichment and yields[16][17][18].

Quantitative Data for Synthesis and Labeling

| Parameter | Compound | Method | Value | Reference |

| Isolated Yield | Various SIL Sulfonamides | Degradation-Reconstruction | Up to 96% | [16][17] |

| M+5 Isotopic Enrichment | Celecoxib | Degradation-Reconstruction with ¹⁸O₂ and ¹⁵NH₃ | High | [16] |

Experimental Protocol: Late-Stage ¹⁸O-Labeling of Primary Sulfonamides

This protocol is based on the degradation-reconstruction method[16][17].

1. Degradation (Deamination):

-

The unlabeled primary sulfonamide is treated with a deaminating agent (e.g., an N-heterocyclic carbene precursor and an oxidant) to cleave the S-N bond and form a sulfinate intermediate.

2. Isotopic Enrichment:

-

The resulting sulfinate intermediate is isotopically enriched by reacting it with H₂¹⁸O.

3. Reconstruction (Amination):

-

The ¹⁸O-labeled sulfinic acid intermediate is then reacted with an isotopically labeled nitrogen source, such as ¹⁵NH₃(aq), to reform the sulfonamide bond. This results in a product with two ¹⁸O atoms and one ¹⁵N atom, giving an M+5 mass shift.

4. Purification:

-

The final stable isotope-labeled sulfonamide is purified using standard techniques such as column chromatography or recrystallization.

Caption: Late-stage ¹⁸O-labeling of sulfonamides.

References

- 1. Development of a δ13C and δ34S Isotope Analysis Method for Sulfadimidine and Its Potential to Trace Contaminant Transformation in Groundwater Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of stable isotope methodology in the evaluation of the pharmacokinetics of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of stable isotopes in clinical pharmacology. | Semantic Scholar [semanticscholar.org]

- 10. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Throughput Analysis of Sulfadiazine and its Metabolite in Biological Matrices using N-Acetyl sulfadiazine-13C6 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sulfadiazine and its major metabolite, N-acetyl sulfadiazine, in biological matrices such as plasma and tissue homogenates. The method utilizes a stable isotope-labeled internal standard, N-Acetyl sulfadiazine-13C6, which co-elutes with the target analyte, ensuring high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in drug development and food safety applications.

Introduction